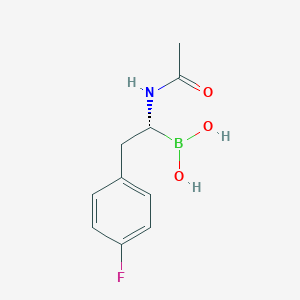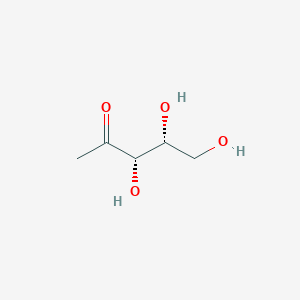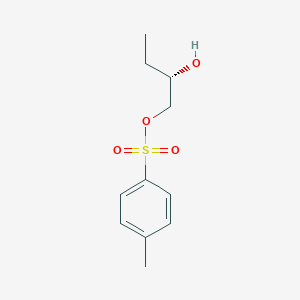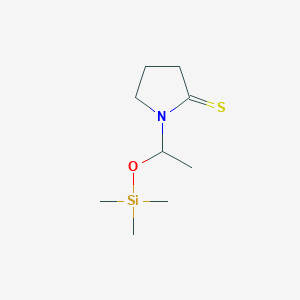
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione, also known as TESPT, is a sulfur-containing compound that has been widely used in scientific research. It is a versatile reagent that can be used in various synthetic transformations and has shown promising results in biological studies.
作用機序
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione is a thiol-containing compound that can react with various electrophiles, such as alkyl halides and epoxides, to form stable adducts. In biological systems, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione can react with reactive oxygen species and metal ions to form stable complexes that can be detected by fluorescence spectroscopy. 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has also been shown to inhibit the activity of various enzymes, such as protein kinases and proteases, by forming covalent adducts with the active site residues.
生化学的および生理学的効果
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been shown to inhibit the activity of various enzymes, such as protein kinases and proteases, by forming covalent adducts with the active site residues. 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has also been shown to induce cell death in various cancer cell lines by inhibiting the activity of the proteasome. In vivo, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
実験室実験の利点と制限
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has several advantages for lab experiments, including its high yield of synthesis, versatility as a reagent, and compatibility with various biological systems. However, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has several limitations, including its sensitivity to air and moisture, which can affect its stability and reactivity. 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione also has limited solubility in water, which can limit its application in biological studies.
将来の方向性
There are several future directions for the use of 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione in scientific research. One direction is the development of new synthetic methods for 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione that can improve its stability and reactivity. Another direction is the application of 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione in the development of new drugs and diagnostic tools for various diseases, such as cancer and neurodegenerative disorders. Finally, the use of 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione in the synthesis of new materials, such as metal sulfide nanoparticles and gold nanoparticles, has promising potential for various applications in catalysis, sensing, and imaging.
合成法
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione can be synthesized by reacting 1-pyrrolidine-2-thione with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields a white solid product that can be purified by recrystallization or column chromatography. The overall yield of 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione is typically high, making it an attractive reagent for synthetic and biological studies.
科学的研究の応用
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been used in a wide range of scientific research applications, including drug discovery, chemical biology, and materials science. In drug discovery, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been used as a key intermediate in the synthesis of various bioactive compounds, such as inhibitors of protein kinases and proteases. In chemical biology, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been used as a fluorescent probe for the detection of reactive oxygen species and metal ions. In materials science, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been used as a precursor for the synthesis of metal sulfide nanoparticles and as a stabilizer for the synthesis of gold nanoparticles.
特性
CAS番号 |
157439-40-2 |
|---|---|
製品名 |
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione |
分子式 |
C9H19NOSSi |
分子量 |
217.41 g/mol |
IUPAC名 |
1-(1-trimethylsilyloxyethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C9H19NOSSi/c1-8(11-13(2,3)4)10-7-5-6-9(10)12/h8H,5-7H2,1-4H3 |
InChIキー |
KERWMWKJCCEEBX-UHFFFAOYSA-N |
SMILES |
CC(N1CCCC1=S)O[Si](C)(C)C |
正規SMILES |
CC(N1CCCC1=S)O[Si](C)(C)C |
同義語 |
2-Pyrrolidinethione, 1-[1-[(trimethylsilyl)oxy]ethyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



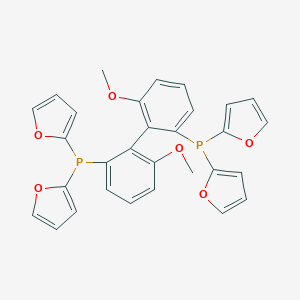
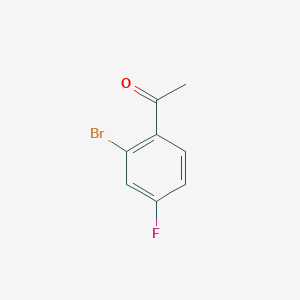
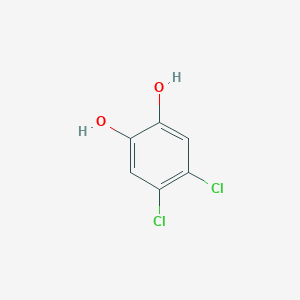


![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)


